3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Overview
Description
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is 301.16779360 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation and Deprotection of Ethers
Research by Ochiai et al. (1996) explored the oxidation and deprotection of benzyl and allyl ethers using a compound related to 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. They found that this compound can oxidize ethers to esters at room temperature, offering an alternative to conventional reductive deprotection methods. The process also demonstrated compatibility with various protecting groups, expanding its potential applications in organic synthesis (Ochiai et al., 1996).
Whole Cell Biosynthesis in Organic Solvents
Liu et al. (2018) conducted a study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate in the synthesis of certain statins. Their research indicated that carbonyl reductase could catalyze the biosynthesis of this compound in organic solvents, enhancing the yield and efficiency. This finding is significant for pharmaceutical manufacturing, particularly in the production of cholesterol-lowering drugs (Liu et al., 2018).
Photo-Fenton Reaction in Wastewater Treatment
Pignatello et al. (1999) investigated the photo-Fenton reaction, which includes a component similar to the compound , for its application in wastewater treatment. The study highlighted the unique potency of the photo-Fenton reaction as an oxidant of organic compounds, offering insights into alternative and effective methods for wastewater treatment (Pignatello et al., 1999).
Catalysis in Organic Reactions
Various studies have explored the role of tert-butyl groups, similar to those found in the compound of interest, in catalyzing different organic reactions. These include the epoxidation of olefins (Sheldon, 1973), functionalization of cyclohexane (Wang et al., 1998), and protection of hydroxyl groups (Corey & Venkateswarlu, 1972). These catalytic processes are crucial in the field of organic chemistry, particularly in the synthesis of various organic compounds and intermediates (Sheldon, 1973), (Wang et al., 1998), (Corey & Venkateswarlu, 1972).
Asymmetric Synthesis of Amines
Ellman et al. (2002) presented the use of N-tert-Butanesulfinyl imines, which are structurally related to the compound , in the asymmetric synthesis of amines. Their study highlighted the versatility of these imines in synthesizing a wide range of enantioenriched amines, contributing significantly to the field of asymmetric synthesis (Ellman et al., 2002).
Properties
IUPAC Name |
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)11-8-9-13(15(20)10-11)18(22)12-6-4-5-7-14(12)19-16(18)21/h4-7,11,13,22H,8-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXYFWGVZJSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(C(=O)C1)C2(C3=CC=CC=C3NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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